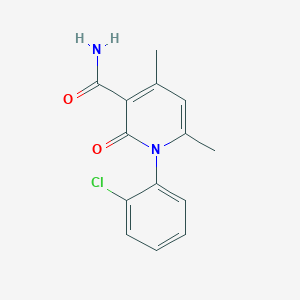

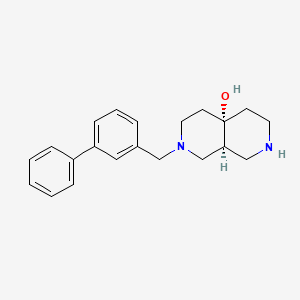

![molecular formula C16H24N2O2S B5572138 [(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like "[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol" often involves multi-step synthetic routes, starting from simpler building blocks. For instance, compounds with piperidine and pyrrolidine units can be synthesized through three-component reactions involving malononitrile, an aldehyde, and piperidine, indicating the potential synthetic pathways for the target molecule (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using advanced spectroscopic techniques, including 1H NMR, MS, and X-ray single crystal diffraction. The crystallographic analysis can reveal the spatial arrangement of the atoms, the conformation of the rings (such as chair or envelope for piperidine and pyrrolidine rings), and the overall stereochemistry of the molecule (S. B. Benakaprasad et al., 2007).

Chemical Reactions and Properties

The reactivity and chemical behavior of "[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol" would be influenced by its functional groups. Piperidine and pyrrolidine units, for instance, can undergo various reactions, including N-alkylation, cyclopalladation, and participation in multi-component synthesis processes. The specific reactivity patterns would depend on the steric and electronic environment provided by the thiophene and other substituents in the molecule (Y. Nojima et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of this compound would be significantly influenced by its molecular structure. The presence of polar functional groups and the molecule's overall polarity can affect its interactions with solvents and its phase behavior. The crystal packing and hydrogen bonding patterns, as revealed by X-ray crystallography, provide insights into the solid-state properties of the compound (N. H. Murray et al., 2014).

Applications De Recherche Scientifique

Cyclization and Synthetic Applications

- The compound has been involved in cyclization reactions, specifically in the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives, leading to the formation of tetrahydropyridines with potential pharmacophore scaffold applications. This demonstrates its utility in the construction of complex chemical structures with pharmacological relevance (Matouš et al., 2020).

Synthesis of Piperidine Derivatives

- The compound has been used in the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrating its role in the formation of complex organic compounds. This illustrates its importance in the field of organic chemistry for synthesizing new molecular entities (Wu Feng, 2011).

Structural Studies and Conformational Analysis

- The compound has been a subject in structural and conformational studies, such as in the separation and hydrogenation of enantiomers, helping to establish the absolute configuration of pyrrolopiperidine fragments. This is vital for understanding the stereochemistry of complex molecules (Huichun Zhu et al., 2009).

Catalytic Applications

- The compound has been utilized in catalytic reactions, such as in the synthesis of fulvenes through pyrrolidine-catalyzed condensation. This underscores its role as a catalyst or a part of the catalytic system in organic reactions (N. Coşkun & I. Erden, 2011).

Medicinal Chemistry

- The synthesis and study of related compounds, such as 3-piperidine(methan)amines, have been conducted for their potential as Substance P antagonists. This highlights its importance in medicinal chemistry for developing new therapeutic agents (N. Knoops et al., 1997).

Photocatalytic Activities

- The compound has been studied in the context of photocatalytic activities, such as in the synthesis of 3d element complexes with ligands derived from similar structures. This is crucial for understanding its application in photocatalysis and energy conversion processes (C. Bachmann et al., 2013).

Propriétés

IUPAC Name |

[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-12-14-11-18(16(20)15-5-4-8-21-15)10-13(14)9-17-6-2-1-3-7-17/h4-5,8,13-14,19H,1-3,6-7,9-12H2/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRAHYMPTWMQW-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CN(CC2CO)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

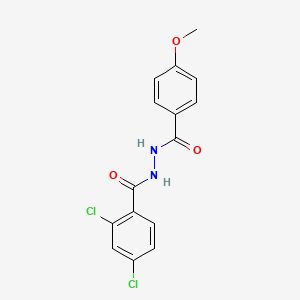

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)

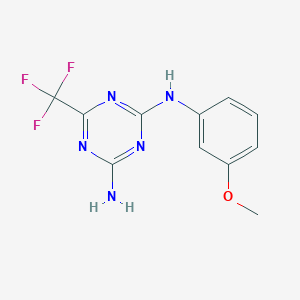

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

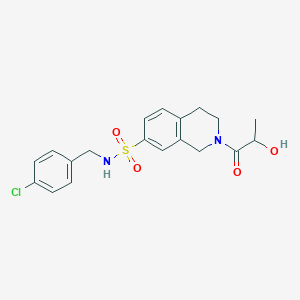

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)